molecular formula C15H15BrN2O4 B11557701 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11557701
M. Wt: 367.19 g/mol
InChI Key: RGHLTBOKFNWQMJ-CAOOACKPSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-bromo-4-methoxyphenol, is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then treated with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 5-methylfurfural in the presence of an acid catalyst, such as acetic acid, to form the final product, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methoxyphenoxy)acetohydrazide: Lacks the furan ring and the methylidene group.

    2-(2-chloro-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide: Similar structure but with a chloro group instead of a bromo group.

    2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both a bromo-substituted phenoxy group and a furan ring, which confer specific chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15BrN2O4

Molecular Weight

367.19 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H15BrN2O4/c1-10-3-4-12(22-10)8-17-18-15(19)9-21-14-6-5-11(20-2)7-13(14)16/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+

InChI Key

RGHLTBOKFNWQMJ-CAOOACKPSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br

Origin of Product

United States

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